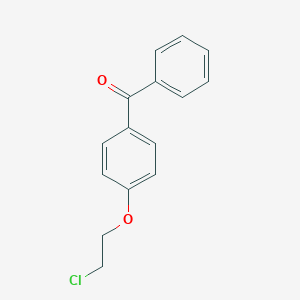

4-(2-Chloroethoxy)benzophenone

概要

説明

4-(2-Chloroethoxy)benzophenone is a benzophenone derivative with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound is primarily used in the preparation of Tamoxifen and its derivatives . It is a white solid that is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate.

準備方法

Synthetic Routes and Reaction Conditions

4-(2-Chloroethoxy)benzophenone can be synthesized through several methods. One common method involves the reaction of 1,2-dichloroethane with 4-hydroxybenzophenone in the presence of sodium hydroxide and benzyl tri-n-butylammonium bromide as a phase transfer catalyst . The reaction is typically carried out in water and heated for 18 hours to achieve a yield of 88% .

Another method involves the McMurry olefin synthesis between propiophenone and a benzophenone substituted in the 4-position of one ring by a 2-haloethoxy group . This reaction involves a catalytic reduction using a zero-valent titanium species generated by titanium trichloride or tetrachloride and a powerful reducing agent .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

化学反応の分析

Types of Reactions

4-(2-Chloroethoxy)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium hydroxide, benzyl tri-n-butylammonium bromide, and water are commonly used for substitution reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Various substituted benzophenone derivatives.

Reduction: Benzhydrol derivatives.

Oxidation: Benzophenone carboxylic acids.

科学的研究の応用

Drug Synthesis

4-(2-Chloroethoxy)benzophenone is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably Tamoxifen, a well-known anti-estrogen medication used in breast cancer treatment. The compound is synthesized from 4-hydroxybenzophenone through a phase transfer catalysis process involving 1,2-dichloroethane and sodium hydroxide, yielding high purity and significant yields (up to 88%) . This method enhances the efficiency of Tamoxifen production by improving the yield compared to traditional methods.

Anti-inflammatory Activity

Research has demonstrated that benzophenone derivatives exhibit notable anti-inflammatory properties. In various studies, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β . For example, derivatives with chloro substituents at specific positions have been linked to reduced inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. Studies indicate that benzophenone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain synthesized analogues have demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving the activation of apoptotic pathways . Specifically, compounds with structural similarities to this compound showed encouraging results in preclinical models, warranting further investigation.

Emerging Contaminants

This compound has been identified as an emerging contaminant in environmental studies. Its presence has been detected in wastewater and aquatic environments, raising concerns about its ecological impact . The compound's estrogenic activity has been noted, affecting aquatic organisms' hormonal systems and potentially disrupting reproductive processes .

Toxicological Studies

Toxicological assessments reveal that exposure to benzophenones can lead to adverse effects on aquatic life. For example, studies on Daphnia magna and zebrafish indicate that these compounds can impair development and cause hormonal disruptions at certain concentrations . The findings highlight the need for monitoring and regulating such compounds to mitigate their environmental risks.

Summary Table: Applications of this compound

Case Studies

- Tamoxifen Synthesis : A notable study demonstrated the efficient synthesis of Tamoxifen using this compound as a key intermediate. The new method improved yield significantly compared to traditional processes, showcasing the compound's importance in pharmaceutical manufacturing .

- Environmental Monitoring : Research conducted on wastewater samples revealed the presence of benzophenones, including this compound, underscoring the need for environmental monitoring due to their potential harmful effects on aquatic ecosystems .

作用機序

The mechanism of action of 4-(2-Chloroethoxy)benzophenone involves its interaction with molecular targets and pathways. In the context of its use in Tamoxifen synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Tamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .

類似化合物との比較

4-(2-Chloroethoxy)benzophenone can be compared with other benzophenone derivatives, such as:

4-Hydroxybenzophenone: Used as a starting material in the synthesis of this compound.

4-Methoxybenzophenone: Another benzophenone derivative with different substituents, used in various chemical syntheses.

Benzophenone: The parent compound, widely used in organic synthesis and as a photoinitiator in polymer chemistry.

生物活性

4-(2-Chloroethoxy)benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound, with the molecular formula C15H14ClO2, features a benzophenone core modified by a chloroethoxy substituent. This modification is significant as it influences both the chemical reactivity and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Weight | 256.73 g/mol |

| Melting Point | 77-78 °C |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast cancer models, by modulating estrogen receptor pathways.

Antimicrobial Activity

In a study examining various derivatives of benzophenones, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations comparable to established antibiotics.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective estrogen receptor modulator (SERM). In vitro assays indicated that this compound inhibited the growth of estrogen-dependent cancer cells, showcasing its potential as an adjunct therapy in breast cancer treatment. The compound's mechanism was linked to its ability to bind to estrogen receptors and alter downstream signaling pathways.

Comparative Analysis with Related Compounds

A comparative study was conducted to evaluate the biological activities of this compound against structurally similar compounds such as tamoxifen and other benzophenone derivatives. The results are summarized in the following table:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 10-20 | 5-10 |

| Tamoxifen | 15-25 | 1-5 |

| Benzophenone | >50 | >20 |

特性

IUPAC Name |

[4-(2-chloroethoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXBAJHRIRDYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474589 | |

| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3439-73-4 | |

| Record name | [4-(2-Chloroethoxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethoxy)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。